molecular formula C43H89O6P B1204700 2,3-bis-O-phytanyl-sn-glycerol 1-phosphate

2,3-bis-O-phytanyl-sn-glycerol 1-phosphate

Cat. No.: B1204700
M. Wt: 733.1 g/mol
InChI Key: UKQGAMWGTOTQPC-ALOLAALWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis-O-phytanyl-sn-glycerol 1-phosphate typically involves the esterification of sn-glycerol 1-phosphate with phytanyl groups. The reaction conditions often include the use of an acid catalyst and an organic solvent to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, utilizing enzymes to catalyze the esterification process. This approach can be more efficient and environmentally friendly compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

2,3-bis-O-phytanyl-sn-glycerol 1-phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-bis-O-phytanyl-sn-glycerol 1-phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-bis-O-phytanyl-sn-glycerol 1-phosphate involves its incorporation into cell membranes, where it contributes to membrane stability and integrity. The phytanyl groups provide resistance to extreme temperatures and pH levels, making the membranes more robust . The molecular targets include membrane proteins and other lipid components, interacting through hydrophobic and van der Waals forces .

Properties

Molecular Formula

C43H89O6P

Molecular Weight

733.1 g/mol

IUPAC Name

[(2S)-2,3-bis[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl] dihydrogen phosphate

InChI

InChI=1S/C43H89O6P/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)29-31-47-33-43(34-49-50(44,45)46)48-32-30-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h35-43H,11-34H2,1-10H3,(H2,44,45,46)/t37-,38-,39-,40-,41-,42-,43+/m1/s1

InChI Key

UKQGAMWGTOTQPC-ALOLAALWSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C

Isomeric SMILES

C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@@H](C)CCOC[C@@H](COP(=O)(O)O)OCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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